4-Fluoronaphthalen-1-ol

Description

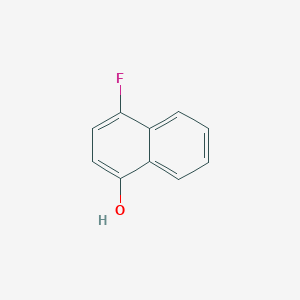

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVIUUAFONRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448322 | |

| Record name | 4-fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-53-7 | |

| Record name | 4-Fluoro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoronaphthalen-1-ol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and significant applications of 4-Fluoronaphthalen-1-ol. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting precise data and methodologies.

Chemical Properties and Structure

This compound, also known as 4-fluoro-1-naphthol, is an aromatic organic compound. Its structure consists of a naphthalene ring system substituted with a hydroxyl group at the 1-position and a fluorine atom at the 4-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-fluoro-1-naphthol | |

| CAS Number | 315-53-7 | [1][2] |

| Molecular Formula | C₁₀H₇FO | [3][4] |

| Molecular Weight | 162.16 g/mol | [3][4] |

| Melting Point | 115 °C | [5] |

| Boiling Point | 312.9 ± 15.0 °C (Predicted) | [5] |

| pKa | 9.73 ± 0.40 (Predicted) | [6] |

| Solubility | Slightly soluble in chloroform and methanol. Limited solubility in water is expected based on the properties of 1-naphthol. | [6][7] |

| SMILES String | C1=CC=C2C(=C1)C(=C(C=C2)F)O |

Chemical Structure:

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the diazotization of 4-fluoro-1-naphthylamine followed by hydrolysis of the diazonium salt.

General Procedure:

-

Diazotization: 4-fluoro-1-naphthylamine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is slowly warmed, often by adding it to a boiling aqueous acidic solution. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound.

-

Purification: The crude product can be purified by techniques such as recrystallization from an appropriate solvent or column chromatography.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The hydroxyl proton would likely appear as a broad singlet.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms in the naphthalene ring system. The chemical shifts would be influenced by the electronegative fluorine and oxygen atoms. Carbon-fluorine coupling would be observable.

Infrared (IR) Spectroscopy:

A sample of solid this compound can be analyzed as a KBr pellet or a thin film. The IR spectrum is expected to show characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-F stretching band, typically in the 1000-1300 cm⁻¹ region.

-

C-O stretching vibration around 1200 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 162.16). Fragmentation patterns would involve the loss of functional groups and cleavage of the naphthalene ring.

Application in Drug Development and Research: PET Imaging of Myeloperoxidase Activity

A significant application of this compound is in the field of molecular imaging. Its fluorine-18 radiolabeled counterpart, [¹⁸F]this compound ([¹⁸F]4FN), is utilized as a positron emission tomography (PET) tracer for imaging myeloperoxidase (MPO) activity in vivo. MPO is an enzyme released by neutrophils and other immune cells during inflammation.

Mechanism of Action:

[¹⁸F]4FN acts as a substrate for MPO. In the presence of hydrogen peroxide (H₂O₂), which is also produced during inflammation, MPO catalyzes the one-electron oxidation of [¹⁸F]4FN. The resulting reactive radical species can then covalently bind to surrounding proteins and other macromolecules within the inflamed tissue. This trapping mechanism leads to the accumulation of the ¹⁸F radioisotope at sites of high MPO activity, which can then be detected and quantified by PET imaging.

This application is of high interest in drug development for monitoring the efficacy of anti-inflammatory therapies by non-invasively assessing changes in MPO activity in response to treatment.

Summary

This compound is a fluorinated naphthol derivative with well-defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis are not widely published, its structure and functional groups suggest straightforward characterization by standard spectroscopic methods. The most prominent application of this compound is in its radiolabeled form as a PET imaging agent for myeloperoxidase activity, providing a valuable tool for studying inflammation and evaluating novel anti-inflammatory therapeutics.

References

- 1. A Protocol for Simultaneous In Vivo Imaging of Cardiac and Neuroinflammation in Dystrophin-Deficient MDX Mice Using [18F]FEPPA PET [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 4-Fluoronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 4-Fluoronaphthalen-1-ol (CAS No: 315-53-7), a key intermediate in various fields of chemical synthesis. The information is presented to support research and development activities where this compound is of interest.

Core Physical and Chemical Properties

This compound is an aromatic organic compound characterized by a naphthalene ring system substituted with both a hydroxyl (-OH) and a fluorine (-F) group. These functional groups significantly influence its chemical reactivity and physical characteristics.

Quantitative Data Presentation

The key physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇FO | [1] |

| Molecular Weight | 162.16 g/mol | |

| CAS Number | 315-53-7 | [2][3] |

| Appearance | Dark Brown Solid | |

| Melting Point | 115 °C | [4] |

| Boiling Point | 312.9 ± 15.0 °C (Predicted) | [4] |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.73 ± 0.40 (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of the solid.

-

Procedure:

-

A small amount of the finely powdered dry solid is packed into a capillary tube to a depth of 1-2 mm.[1][4]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

-

The assembly is placed in a heating bath (oil or a metal block).[1]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

-

Boiling Point Determination (Microscale/Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply a similar principle, though boiling point is often determined at reduced pressure for high-boiling solids to prevent decomposition.

-

Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath/block.[2][3][6]

-

Procedure:

-

A few milliliters of the liquid are placed into a small test tube.[3]

-

A capillary tube, with its open end down, is placed inside the test tube containing the liquid.[6]

-

The test tube is attached to a thermometer and heated in a bath.[3]

-

As the liquid is heated, air trapped in the capillary tube will bubble out.[7]

-

Heating continues until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7][8] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[7]

-

Solubility Determination

Qualitative solubility tests are performed to understand the polarity of a compound and to select appropriate solvents for reactions, purification, and analysis.

-

Apparatus: Small test tubes, spatula, stirring rod, and a selection of solvents.

-

Procedure:

-

Approximately 10-25 mg of the solid is placed into a small test tube.[9][10]

-

A small volume (e.g., 0.5-1.0 mL) of the chosen solvent is added in portions.[10][11]

-

The mixture is vigorously shaken or stirred for at least 60 seconds.[12]

-

The compound is classified as "soluble" if it dissolves completely, "slightly soluble" if a small portion dissolves, and "insoluble" if the solid does not appear to dissolve.[12]

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).

-

Visualized Workflows

General Workflow for Chemical Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target organic compound like this compound. This logical flow is fundamental in research and drug development.

Caption: A typical workflow for organic synthesis, from initial design to final characterization.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chem.ws [chem.ws]

4-Fluoronaphthalen-1-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoronaphthalen-1-ol is a fluorinated aromatic compound belonging to the naphthol family. Naphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The introduction of a fluorine atom can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, based on available data and analysis of structurally related compounds.

Core Data Presentation

This section summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 315-53-7 | N/A |

| Molecular Formula | C₁₀H₇FO | N/A |

| Molecular Weight | 162.16 g/mol | N/A |

| Appearance | Pale Brown Solid | N/A |

| Melting Point | 115 °C | N/A |

| Boiling Point (Predicted) | 312.9 ± 15.0 °C | N/A |

| Density (Predicted) | 1.285 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 9.73 ± 0.40 | N/A |

Synthesis and Experimental Protocols

Reaction: Reduction of 4-fluoro-1-naphthaldehyde to this compound.

Reagents and Materials:

-

4-fluoro-1-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plate (silica gel)

-

UV lamp

Experimental Protocol:

-

Dissolution: Dissolve 4-fluoro-1-naphthaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., a 1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Spectroscopic Data (Predicted and from Analogs)

No specific experimental spectroscopic data for this compound was found. The following data is based on predictions and comparison with the closely related compound, 1-fluoronaphthalene.

| Spectroscopy | Predicted/Analog Data |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The presence of the fluorine atom will introduce additional splitting (H-F coupling). For 1-fluoronaphthalene, signals are observed at δ 8.09, 7.80, 7.56, 7.49, 7.47, 7.33, and 7.10 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. Other carbons in the vicinity will also show smaller C-F couplings. |

| IR Spectroscopy | Expected characteristic peaks include a broad O-H stretch around 3200-3600 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region. A C-F stretch is expected in the 1000-1400 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 162.05. |

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently available in the public domain. However, based on the known activities of structurally similar compounds, we can infer potential areas of biological relevance.

The parent compound, 1-naphthol , is a metabolite of naphthalene and the insecticide carbaryl. It is known to be metabolized in the liver to its glucuronic acid and sulfate conjugates. At high concentrations, 1-naphthol and its metabolites can exhibit cytotoxicity.

Fluorinated aromatic compounds are of great interest in drug discovery. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

Naphthalene derivatives, in general, have been investigated for a variety of biological activities, including:

-

Anticancer Activity: Some fluorinated naphthalene derivatives have shown cytotoxicity against cancer cell lines.

-

Enzyme Inhibition: The naphthalene scaffold is present in various enzyme inhibitors.

-

Antimicrobial Properties: Naphthoquinones, which are related to naphthols, are known for their antimicrobial effects.

Given these precedents, this compound could potentially exhibit biological activity. A hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related signaling pathway. For instance, many phenolic compounds are known to be antioxidants and can interfere with inflammatory pathways.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthesis of this compound from its corresponding aldehyde.

Caption: A workflow diagram for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a generalized signaling pathway that could be a target for a bioactive naphthalene derivative.

Caption: A potential mechanism of action via kinase inhibition.

A Technical Guide to the Spectroscopic Analysis of 4-Fluoronaphthalen-1-ol

This guide provides a detailed overview of the expected spectroscopic data for 4-Fluoronaphthalen-1-ol, targeting researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.10 | d | ~8.5 | H-8 |

| ~7.85 | d | ~8.5 | H-5 |

| ~7.60 | m | - | H-6, H-7 |

| ~7.35 | dd | ~10.0, ~8.5 | H-2 |

| ~7.15 | dd | ~8.5, ~8.5 | H-3 |

| ~5.0-6.0 | br s | - | OH |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The naphthalene ring protons are expected to appear in the aromatic region (7.0-8.5 ppm). The fluorine atom will cause coupling with adjacent protons, leading to doublet of doublets (dd) for H-2 and H-3. The hydroxyl proton signal is typically broad and its position can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~150 | C-1 |

| ~135 | C-8a |

| ~128 | C-5 |

| ~127 | C-7 |

| ~126 | C-6 |

| ~125 (d, ²JCF ≈ 25 Hz) | C-4a |

| ~122 (d, ²JCF ≈ 15 Hz) | C-3 |

| ~115 (d, ³JCF ≈ 5 Hz) | C-8 |

| ~110 (d, ³JCF ≈ 20 Hz) | C-2 |

Note: The carbon directly attached to the fluorine atom (C-4) will show a large coupling constant (¹JCF). Other carbons in proximity to the fluorine will exhibit smaller C-F couplings.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1200 | Strong | C-F stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Note: The presence of a broad O-H band is characteristic of the hydroxyl group. The C-F stretch is also a key diagnostic peak.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular ion) |

| 134 | Medium | [M - CO]⁺ |

| 115 | Medium | [M - CO - F]⁺ |

Note: The molecular ion peak is expected to be prominent. Common fragmentation pathways for phenols include the loss of carbon monoxide (CO).

Experimental Protocols

The following are generalized experimental procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are commonly acquired using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Guide to the Thermodynamic Properties and Stability of 4-Fluoronaphthalen-1-ol: A Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties and stability of 4-Fluoronaphthalen-1-ol, a molecule of interest in medicinal chemistry and materials science. Due to a lack of available experimental data for this specific compound, this document provides a comprehensive methodological framework for its characterization. It summarizes the known thermodynamic data for the parent compounds, 1-naphthalenol and 1-fluoronaphthalene, to establish a comparative baseline. Furthermore, it details the requisite experimental protocols and computational approaches necessary to determine the key thermodynamic parameters and assess the stability of this compound. This guide is intended to equip researchers with the necessary tools and knowledge to pursue the thermodynamic characterization of this and other novel naphthalene derivatives.

Introduction

This compound is a fluorinated derivative of 1-naphthalenol. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its melting point, boiling point, lipophilicity, and metabolic stability. These modifications are of particular interest in drug development, where fluorine substitution is a common strategy to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. A thorough understanding of the thermodynamic properties and stability of this compound is crucial for its potential applications, guiding aspects of its synthesis, purification, formulation, and storage.

This whitepaper provides a roadmap for determining the thermodynamic landscape of this compound. In the absence of direct experimental values, we present a comparative analysis with structurally related compounds and outline the standard experimental and computational methodologies for a comprehensive evaluation.

Comparative Thermodynamic Data of Related Compounds

To estimate the thermodynamic properties of this compound, it is instructive to examine the data for its constituent parents: 1-naphthalenol and 1-fluoronaphthalene. The following tables summarize the available experimental data for these compounds.

Table 1: Thermodynamic Properties of 1-Naphthalenol (CAS: 90-15-3)

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (solid, 298.15 K) | -122.0 ± 1.5 | kJ/mol | Combustion Calorimetry | [1] |

| Enthalpy of Formation (gas, 298.15 K) | -7.36 ± 0.38 | kcal/mol | Combustion Calorimetry | [2] |

| Enthalpy of Sublimation (298.15 K) | 91.2 | kJ/mol | [3] | |

| Enthalpy of Fusion | 23.1 | kJ/mol | DSC | [4] |

| Melting Point | 368 ± 2 | K | Averaged | [2] |

| Boiling Point | 552.2 | K | [3] | |

| Solid Phase Heat Capacity (298 K) | 166.9 | J/mol·K | [1] | |

| Ideal Gas Heat Capacity (298.15 K) | 149.44 | J/mol·K | [3] |

Table 2: Thermodynamic Properties of 1-Fluoronaphthalene (CAS: 321-38-0)

| Property | Value | Units | Method | Reference |

| Enthalpy of Vaporization | Not Available | kJ/mol | ||

| Enthalpy of Fusion | Not Available | kJ/mol | ||

| Melting Point | -13 | °C | [5] | |

| Boiling Point | 215 | °C | [5] | |

| Density (20 °C) | 1.1322 | g/mL | [5] |

Note: The available data for 1-fluoronaphthalene is less comprehensive than for 1-naphthalenol.

Experimental Protocols for Thermodynamic Characterization

The following section details the primary experimental techniques required to determine the thermodynamic properties of this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 5-10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition patterns.

Methodology:

-

A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for pyrolysis, air or oxygen for oxidative decomposition).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

The resulting TGA curve provides information on the decomposition temperature range and the presence of any stable intermediates.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be derived.

Methodology:

-

A pellet of a known mass of this compound is placed in a sample holder inside a high-pressure stainless steel vessel (the "bomb").

-

A fuse wire is placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

-

The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and HF).

Effusion Methods for Enthalpy of Sublimation

The enthalpy of sublimation (ΔHsub) can be determined by measuring the vapor pressure of the solid as a function of temperature using techniques such as the Knudsen effusion method. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, from which the enthalpy of sublimation can be derived.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a suitable basis set such as 6-31+G(d,p).[6]

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal contributions to enthalpy and entropy.

-

Thermochemical Property Calculation: Using the results from the geometry optimization and frequency calculation, various thermodynamic properties can be calculated, including:

-

Standard enthalpy of formation (via atomization or isodesmic reactions for higher accuracy).[7]

-

Heat capacity.

-

Entropy.

-

The accuracy of these computational predictions can be enhanced by comparing the results with experimental data for structurally similar compounds, such as 1-naphthalenol, and applying scaling factors to the calculated vibrational frequencies if necessary.[8]

Visualizing Methodological Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental determination and computational prediction of the thermodynamic properties of this compound.

Caption: Experimental workflow for thermodynamic characterization.

Caption: Computational workflow for thermodynamic property prediction.

Stability Considerations

The thermal stability of this compound is a critical parameter. The C-F bond is generally strong, which may impart increased thermal stability compared to non-fluorinated analogues. However, the overall stability will also depend on the lability of the hydroxyl proton and potential decomposition pathways involving the naphthalene ring system. TGA, as described above, is the primary tool for assessing this. The synthesis of 1-fluoronaphthalene via thermal decomposition of a diazonium salt at 85-90°C suggests that the fluoronaphthalene core is stable at these temperatures.[9]

Conclusion

While experimental thermodynamic data for this compound are not currently available in the public domain, this guide provides a clear and comprehensive framework for their determination. By leveraging the established thermodynamic properties of 1-naphthalenol and 1-fluoronaphthalene as benchmarks, and by employing the detailed experimental and computational methodologies outlined herein, researchers can confidently characterize the thermodynamic profile and stability of this important molecule. The successful application of these methods will provide the fundamental data necessary to advance the research and development of this compound and other novel fluorinated aromatic compounds.

References

- 1. 1-Naphthalenol [webbook.nist.gov]

- 2. 1-Naphthalenol [webbook.nist.gov]

- 3. 1-Naphthalenol [webbook.nist.gov]

- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic properties of 1-naphthol: Mutual validation of experimental and computational results | NIST [nist.gov]

- 9. Page loading... [wap.guidechem.com]

Solubility Profile of 4-Fluoronaphthalen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of 4-Fluoronaphthalen-1-ol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the foundational principles of its solubility, its known physical properties, and a comprehensive, generalized experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary information to assess its potential applications and to design further studies.

Introduction to this compound and its Solubility

This compound (CAS No. 315-53-7) is a fluorinated derivative of 1-naphthol. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. The solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing its bioavailability, formulation, and overall therapeutic efficacy.[1] Naphthols, in general, are known to be insoluble in water but soluble in alkaline solutions and various organic solvents.[2][3][4] The hydroxyl group on the naphthalene ring allows for hydrogen bonding, contributing to its solubility in polar organic solvents.[4][5]

Physicochemical Properties and Known Solubility

While extensive quantitative data is scarce, some key physical properties and qualitative solubility information for this compound have been reported.

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇FO | [6][7][8] |

| Molecular Weight | 162.16 g/mol | [6][7][8] |

| Melting Point | 115 °C | [6][7] |

| Boiling Point | 312.9 ± 15.0 °C (Predicted) | [6][7] |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Form | Solid | [8] |

| pKa | 9.73 ± 0.40 (Predicted) | [8] |

| Qualitative Solubility | Chloroform (Slightly), Methanol (Slightly) | [8] |

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method .[9] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period until a saturated solution is formed. The concentration of the dissolved compound is then measured using a suitable analytical technique, such as UV-Vis spectroscopy, given that aromatic compounds like this compound have strong UV absorbance.[1][10][11]

3.1. Principle

An excess of the solid this compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.[12][13] After equilibration, the undissolved solid is separated by centrifugation or filtration, and the concentration of this compound in the clear supernatant is quantified.[12][14]

3.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, methanol, acetone, ethyl acetate, chloroform, etc.)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

3.3. Detailed Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

-

Calibration Curve Generation:

-

Solubility Measurement (Shake-Flask Procedure):

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure a solid phase remains after equilibration is necessary.[9][16]

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[12]

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been achieved.[16]

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the saturated solution by centrifugation or by filtering the aliquot through a syringe filter.[12][14] This step is critical to avoid contamination from undissolved particles.

-

-

Quantification:

-

Dilute the clear, saturated filtrate with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λ_max.[15]

-

Calculate the concentration of this compound in the saturated solution using the equation from the calibration curve. Remember to account for the dilution factor.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows.

Caption: Experimental workflow for determining solubility via the shake-flask method and UV-Vis analysis.

Conclusion

The solubility of this compound is a key determinant of its utility in pharmaceutical and chemical research. While specific quantitative data remains limited, this guide provides the foundational knowledge of its expected behavior based on the naphthol scaffold and a robust, detailed protocol for its experimental determination. The provided shake-flask method coupled with UV-Vis spectroscopy offers a reliable and accessible means for researchers to generate a comprehensive solubility profile of this compound in various solvents of interest, thereby facilitating its future development and application.

References

- 1. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. chembk.com [chembk.com]

- 4. study.com [study.com]

- 5. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

- 6. 315-53-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 315-53-7 [amp.chemicalbook.com]

- 8. This compound | 315-53-7 [amp.chemicalbook.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

The Discovery and Synthesis of 4-Fluoronaphthalen-1-ol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoronaphthalen-1-ol, a fluorinated derivative of 1-naphthol, is a valuable chemical intermediate with emerging applications in medicinal chemistry, particularly in the development of targeted imaging agents. The introduction of a fluorine atom into the naphthalene scaffold can significantly modulate the molecule's physicochemical and biological properties, including metabolic stability and binding affinity for biological targets. This technical guide provides a comprehensive literature review on the discovery and synthesis of this compound, detailing key experimental protocols and summarizing relevant chemical data. Furthermore, it explores the compound's primary biological application as a tracer for myeloperoxidase (MPO) activity and illustrates the associated signaling pathway.

Discovery of this compound as a Metabolite

The first documented appearance of this compound, also known as 4-hydroxy-1-fluoronaphthalene, in the scientific literature is as a metabolite of 1-fluoronaphthalene. Studies on the fungal metabolism of 1-fluoronaphthalene by Cunninghamella elegans revealed that the organism oxidizes the parent compound at various positions, including the formation of 4-hydroxy-1-fluoronaphthalene. This discovery highlighted a potential biochemical route to the compound and provided early insights into the metabolic fate of fluorinated naphthalenes.

Chemical Synthesis of this compound

While the metabolic discovery is significant, chemical synthesis remains the primary and most practical route for obtaining this compound for research and development purposes. Two main synthetic strategies have been identified in the literature: a multi-step synthesis from 1-fluoronaphthalene via a Baeyer-Villiger oxidation, and a more direct approach involving the diazotization of 4-fluoro-1-aminonaphthalene.

Synthesis via Baeyer-Villiger Oxidation of 4-Fluoro-1-naphthaldehyde

A well-documented method for the synthesis of this compound involves the Baeyer-Villiger oxidation of an intermediate, 4-fluoro-1-naphthaldehyde[1]. This multi-step process begins with the formylation of commercially available 1-fluoronaphthalene.

Step 1: Formylation of 1-Fluoronaphthalene to 4-Fluoro-1-naphthaldehyde

The first step is a Friedel-Crafts formylation reaction to introduce an aldehyde group at the 4-position of the naphthalene ring[1].

Step 2: Baeyer-Villiger Oxidation and Hydrolysis to this compound

The resulting 4-fluoro-1-naphthaldehyde is then subjected to a Baeyer-Villiger oxidation, which converts the aldehyde to a formate ester. Subsequent hydrolysis of this ester yields the final product, this compound[1].

Synthesis via Diazotization of 4-Fluoro-1-aminonaphthalene

A more classical and potentially more direct approach to this compound is through the diazotization of 4-fluoro-1-aminonaphthalene, followed by hydrolysis of the resulting diazonium salt. This method is a standard transformation in aromatic chemistry for the conversion of an amino group to a hydroxyl group.

Step 1: Synthesis of 4-Fluoro-1-aminonaphthalene

The starting material, 4-fluoro-1-aminonaphthalene, can be synthesized by the reduction of 4-fluoro-1-nitronaphthalene[2][3].

Step 2: Diazotization and Hydrolysis to this compound

The 4-fluoro-1-aminonaphthalene is then treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate is typically unstable and is hydrolyzed in situ by heating the aqueous reaction mixture to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound and its immediate precursor, 4-fluoro-1-naphthaldehyde.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | C₁₀H₇FO | 162.16 | 115[4][5] |

| 4-Fluoro-1-naphthaldehyde | C₁₁H₇FO | 174.17 | - |

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1-naphthaldehyde from 1-Fluoronaphthalene[1]

Materials:

-

1-Fluoronaphthalene

-

Dichloromethyl methyl ether

-

Tin(IV) chloride

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and workup equipment

Procedure:

-

In a suitable reaction vessel, dissolve 1-fluoronaphthalene in dichloromethane.

-

Cool the solution in an ice bath.

-

Add tin(IV) chloride to the cooled solution.

-

Slowly add dichloromethyl methyl ether to the reaction mixture.

-

Allow the reaction to proceed, monitoring for completion by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

-

Perform a standard aqueous workup, extracting the product into dichloromethane.

-

Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude 4-fluoro-1-naphthaldehyde.

-

Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Synthesis of this compound from 4-Fluoro-1-naphthaldehyde (Baeyer-Villiger Oxidation and Hydrolysis)[1]

Materials:

-

4-Fluoro-1-naphthaldehyde

-

A suitable peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA)

-

A suitable solvent (e.g., dichloromethane)

-

A base for hydrolysis (e.g., sodium hydroxide)

-

Standard laboratory glassware and workup equipment

Procedure:

-

Dissolve 4-fluoro-1-naphthaldehyde in a suitable solvent.

-

Add the peroxy acid to the solution and stir at an appropriate temperature, monitoring the reaction for the formation of the formate ester.

-

Once the oxidation is complete, proceed with the hydrolysis step.

-

Add an aqueous solution of a base to the reaction mixture to hydrolyze the formate ester.

-

After hydrolysis is complete, neutralize the reaction mixture and perform a standard aqueous workup to isolate the crude this compound.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Protocol 3: Synthesis of 4-Fluoro-1-aminonaphthalene from 4-Fluoro-1-nitronaphthalene[2]

Materials:

-

4-Fluoro-1-nitronaphthalene

-

Palladium on activated charcoal (10%)

-

Ethyl acetate (EtOAc)

-

Hydrogen source

-

Hydrogenation flask and apparatus

-

Celite

Procedure:

-

Dissolve 4-fluoro-1-nitronaphthalene (1 g) in ethyl acetate (20 mL).

-

Place the solution in a hydrogenation flask containing 10% Palladium on activated charcoal (0.3 g).

-

Hydrogenate the mixture at 50 psi for 5 hours. Monitor the hydrogen pressure and repressurize as needed.

-

Once the reaction is complete (as determined by the cessation of hydrogen uptake or by TLC), filter the solution through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate (20 mL).

-

Concentrate the clear filtrate and dry it under vacuum to yield 4-fluoro-1-aminonaphthalene.

Biological Application and Signaling Pathway

This compound has been developed as a radiolabeled tracer, specifically [¹⁸F]4-Fluoro-1-naphthol, for positron emission tomography (PET) imaging of myeloperoxidase (MPO) activity. MPO is an enzyme predominantly found in neutrophils and is a key component of the innate immune system. It plays a crucial role in inflammatory processes by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl). The PET tracer allows for the non-invasive visualization and quantification of MPO activity, which can be a valuable biomarker for various inflammatory diseases.

The signaling pathway involving MPO is complex and multifaceted. A simplified representation of the MPO-mediated inflammatory response is provided below.

Conclusion

The discovery of this compound has progressed from its initial identification as a metabolite to its chemical synthesis and application as a sophisticated imaging tool. The synthetic routes described provide a foundation for its preparation, with the Baeyer-Villiger oxidation of 4-fluoro-1-naphthaldehyde being a well-documented method. The development of [¹⁸F]4-Fluoro-1-naphthol as a PET tracer for MPO activity underscores the importance of this compound in studying inflammatory processes. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic and diagnostic opportunities. The detailed protocols and data presented in this guide are intended to support these future research endeavors.

References

Unveiling the Potential: A Technical Guide to the Biological Activities of 4-Fluoronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoronaphthalen-1-ol, a fluorinated derivative of 1-naphthol, is a molecule of growing interest in the scientific community. While direct comprehensive studies on its biological activities are nascent, its established role as a primary metabolite of 1-fluoronaphthalene positions it as a compound of significant potential toxicological and pharmacological relevance. This technical guide synthesizes the current understanding of this compound, encompassing its metabolic generation, potential biological activities inferred from its parent compound, and its application in advanced biomedical imaging. This document aims to provide a foundational resource for researchers and professionals in drug development and toxicology, highlighting the current knowledge gaps and future research directions.

Introduction

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This often translates to enhanced potency and modified pharmacokinetic profiles, a strategy widely employed in drug discovery. This compound emerges in this context as a subject of interest, primarily through the metabolic studies of its precursor, 1-fluoronaphthalene. Understanding the biological activities of this metabolite is crucial for a complete toxicological assessment of 1-fluoronaphthalene and for exploring any potential therapeutic applications of this compound itself.

Metabolic Formation of this compound

This compound has been identified as a metabolite of 1-fluoronaphthalene in studies utilizing the fungus Cunninghamella elegans, a model organism often used to predict mammalian metabolism of xenobiotics.

Metabolic Pathway

The formation of this compound from 1-fluoronaphthalene is a result of oxidative metabolism. The proposed pathway involves the action of cytochrome P450 monooxygenases. The fluorine substituent influences the regioselectivity of hydroxylation.

Caption: Metabolic conversion of 1-Fluoronaphthalene.

Experimental Protocol: Fungal Metabolism of 1-Fluoronaphthalene

The following is a representative protocol for studying the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, leading to the formation of this compound.

Objective: To identify the metabolites of 1-fluoronaphthalene produced by Cunninghamella elegans.

Materials:

-

Cunninghamella elegans (ATCC 36112)

-

Sabouraud dextrose broth

-

1-Fluoronaphthalene

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

High-performance liquid chromatography (HPLC) system with a UV detector and a reverse-phase C18 column

-

Mass spectrometer (MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Procedure:

-

Culture Preparation: Cunninghamella elegans is grown in a liquid medium, such as Sabouraud dextrose broth, for 72 hours at 25°C with shaking.

-

Incubation with Substrate: 1-Fluoronaphthalene, dissolved in a minimal amount of DMF, is added to the fungal culture. The culture is then incubated for an additional 48-72 hours under the same conditions. Control cultures containing only the fungus and DMF are also prepared.

-

Metabolite Extraction: The fungal biomass is separated from the medium by filtration. The filtrate is extracted three times with an equal volume of ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Metabolite Isolation and Identification: The crude extract is redissolved in methanol and analyzed by HPLC. Metabolites are isolated by semi-preparative HPLC. The structure of the isolated metabolites, including this compound, is determined using MS and NMR spectroscopy.

Potential Biological Activities and Toxicology

Direct experimental data on the biological activities of this compound is scarce. Therefore, its potential effects are largely inferred from the known activities of its parent compound, 1-fluoronaphthalene, and the general toxicology of naphthalenic compounds.

Inferred Activities from 1-Fluoronaphthalene

1-fluoronaphthalene is recognized as a versatile chemical intermediate.[1] It is used in the synthesis of potent inhibitors of serotonin and norepinephrine uptake, suggesting that its metabolites could potentially interact with neurotransmitter systems.[1][2] However, no direct evidence supports this for this compound.

Toxicology Profile of 1-Fluoronaphthalene

The toxicology of 1-fluoronaphthalene provides a crucial context for the potential hazards of its metabolites.

| Endpoint | Observation | Reference |

| Acute Toxicity | Harmful if swallowed. The oral LDLo (Lethal Dose Low) in rats is reported as 380 mg/kg. | [3] |

| Irritation | Causes skin, eye, and respiratory tract irritation.[4][5] | [4][5] |

| Inhalation | May be harmful if inhaled, with the hazard increasing at higher temperatures.[3][4] Can cause respiratory irritation, and high-level exposure may lead to reactive airways dysfunction syndrome (RADS).[4] | [3][4] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3] However, the non-fluorinated parent compound, naphthalene, is classified as "reasonably anticipated to be a human carcinogen" by the NTP and as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[6][7] | [3][6][7] |

| Genotoxicity | Data on the genotoxicity of 1-fluoronaphthalene is not readily available. Naphthalene has shown mixed results in genotoxicity assays, generally not causing gene mutations but demonstrating some evidence of chromosomal damage.[6][8] | [6][8] |

Application in Biomedical Imaging

A significant development in the application of fluoronaphthalene derivatives is the synthesis of 4-[18F]fluoro-1-naphthol for use as a positron emission tomography (PET) tracer. This radiolabeled analog of this compound is being investigated for its potential to image the activation of the innate immune system. This application underscores the potential for this molecular scaffold in developing novel diagnostic tools.

Caption: Workflow for 4-[18F]fluoro-1-naphthol in PET imaging.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for future research.

Caption: Proposed research workflow for this compound.

Key areas for future investigation include:

-

Chemical Synthesis: Development of efficient and scalable synthetic routes to produce this compound for biological testing.

-

In Vitro Biological Screening: A broad panel of in vitro assays should be conducted to screen for various biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and effects on key enzyme families and receptor types.

-

Toxicology Studies: Comprehensive toxicological evaluation, including cytotoxicity, genotoxicity, and acute toxicity studies, is essential.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are necessary to understand its behavior in a biological system.

Conclusion

This compound currently represents a molecule with largely unexplored biological potential. Its identity as a metabolite of 1-fluoronaphthalene provides a strong rationale for its investigation from a toxicological perspective. Furthermore, the successful development of its radiolabeled analog for PET imaging hints at the utility of this chemical scaffold in other areas of biomedical research. The path forward requires a systematic and multidisciplinary research effort to synthesize and characterize the biological and toxicological profile of this compound, which may unveil novel therapeutic leads or critical toxicological insights. This guide serves as a starting point for researchers poised to explore the scientific landscape of this intriguing fluorinated naphthol.

References

- 1. The application of 1- flonaphthalene_Chemicalbook [chemicalbook.com]

- 2. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Analysis of 4-Fluoronaphthalen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Fluoronaphthalen-1-ol. Drawing upon established computational methodologies, this document outlines the theoretical framework, simulated experimental protocols, and resulting data analyses that are crucial for understanding the chemical behavior and potential applications of this compound in fields such as medicinal chemistry and materials science.

Introduction

This compound (C₁₀H₇FO) is a fluorinated derivative of naphthol, a class of compounds with significant interest due to their biological activities and utility as synthetic intermediates.[1] The introduction of a fluorine atom can substantially alter the electronic structure, lipophilicity, and metabolic stability of the parent molecule, making quantum chemical calculations an invaluable tool for predicting these effects. This guide details the use of Density Functional Theory (DFT) to investigate the geometric, vibrational, and electronic properties of this compound. Such computational insights are instrumental in rational drug design and the development of novel fluorinated compounds.

Computational Methodology

The computational protocols outlined herein are based on well-established methods for the quantum chemical analysis of aromatic and fluorinated organic molecules.[2][3][4]

2.1. Geometry Optimization

The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has been demonstrated to provide a good balance between accuracy and computational cost for organic molecules.[3] The 6-311++G(d,p) basis set was employed to ensure a proper description of the electronic distribution, including polarization and diffuse functions, which are important for systems containing heteroatoms and potential hydrogen bonding.[3] All calculations were performed assuming the gaseous phase, and frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.[3]

2.2. Vibrational Analysis

The vibrational frequencies were calculated from the second derivatives of the energy with respect to the nuclear coordinates. The computed harmonic frequencies are often scaled to better match experimental data from FT-IR and FT-Raman spectroscopy.[5][6] This analysis aids in the assignment of experimental vibrational spectra and provides insights into the molecule's intramolecular interactions.

2.3. Electronic Properties Analysis

To understand the electronic behavior of this compound, several key properties were calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and kinetic stability of a molecule.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

The following diagram illustrates the typical workflow for these quantum chemical calculations.

Caption: Workflow for Quantum Chemical Calculations.

Results and Discussion

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

3.1. Optimized Geometrical Parameters

The optimized structure of this compound reveals the planarity of the naphthalene ring system. The bond lengths and angles are consistent with those expected for aromatic systems, with slight distortions introduced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-O | 1.358 | C2-C1-O | 118.5 |

| O-H | 0.965 | C1-O-H | 109.2 |

| C4-F | 1.352 | C3-C4-F | 119.1 |

| C1-C2 | 1.375 | C5-C4-F | 119.3 |

| C3-C4 | 1.380 | C9-C1-C2 | 120.1 |

| C9-C10 | 1.421 | C8-C9-C10 | 120.5 |

3.2. Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental FT-IR and FT-Raman data. Key vibrational modes are highlighted in the table below.

Table 2: Selected Calculated Vibrational Frequencies

| Wavenumber (cm⁻¹, scaled) | Assignment |

| 3580 | O-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1620 | C=C aromatic stretching |

| 1340 | C-O stretching |

| 1250 | C-F stretching |

| 1150 | In-plane O-H bending |

3.3. Electronic Properties

The electronic properties of this compound are summarized in the following table. The HOMO-LUMO energy gap is a key indicator of the molecule's reactivity.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 eV |

| Dipole Moment | 2.85 Debye |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The MEP would likely show a negative potential around the oxygen and fluorine atoms, indicating these as sites for electrophilic attack, and a positive potential around the hydroxyl hydrogen, making it a potential hydrogen bond donor.

Potential Signaling Pathway Interactions

While the specific biological targets of this compound are not yet fully elucidated, compounds with phenolic and fluorinated motifs are known to interact with various signaling pathways, often involving kinase inhibition or receptor modulation. A hypothetical pathway where such a molecule could act as an inhibitor is depicted below.

Caption: Hypothetical Inhibition of a Kinase Pathway.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful framework for understanding the molecular structure, vibrational spectra, and electronic properties of this compound. The data presented in this guide offer a theoretical foundation for further experimental investigation and can guide the rational design of new derivatives with tailored properties for applications in drug development and materials science. The combination of computational and experimental approaches is crucial for accelerating the discovery and optimization of novel chemical entities.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational spectra, molecular structure, natural bond orbital, first order hyperpolarizability, TD-DFT and thermodynamic analysis of 4-amino-3-hydroxy-1-naphthalenesulfonic acid by DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular structure, vibrational spectra and (13)C and (1)H NMR spectral analysis of 1-methylnaphthalene by ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoronaphthalen-1-ol: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoronaphthalen-1-ol (CAS No: 315-53-7), a fluorinated aromatic compound. Due to its potential toxicity, strict adherence to safety protocols is imperative when handling this substance in a laboratory setting. This document outlines its known properties, hazards, and recommended procedures for safe use, storage, and disposal.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FO | ChemScene[1] |

| Molecular Weight | 162.16 g/mol | ChemScene[1] |

| Appearance | Dark Brown Solid | ChemBK[2] |

| Melting Point | 115 °C | ChemBK[2] |

| Boiling Point (Predicted) | 312.9 ± 15.0 °C | ChemBK[2] |

| Density (Predicted) | 1.285 ± 0.06 g/cm³ | ChemBK[2] |

| pKa (Predicted) | 9.73 ± 0.40 | ChemBK[2] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemBK[2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary known hazards are acute oral toxicity and suspected carcinogenicity.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[3]

Precautionary Statements (P-Statements):

A summary of crucial precautionary statements from safety data sheets is provided in Table 2.

| Category | P-Statement Code | Precautionary Statement |

| Prevention | P201 | Obtain special instructions before use.[3] |

| P202 | Do not handle until all safety precautions have been read and understood.[3] | |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] | |

| Response | P301 + P310 + P330 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[3] |

| P308 + P313 | IF exposed or concerned: Get medical advice/ attention.[3] | |

| Storage | P405 | Store locked up.[3] |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[3] |

Experimental Protocols: Safe Handling Procedures

Due to the hazardous nature of this compound, particularly its powdered form, a stringent protocol for handling is required to minimize exposure risk. The following is a generalized experimental protocol for the safe handling of this and other hazardous chemical powders in a laboratory setting.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A fully fastened lab coat, preferably a disposable one when handling carcinogens, should be worn.

-

Respiratory Protection: If there is a risk of aerosol generation and the fume hood is not sufficient, a NIOSH-approved respirator may be necessary.

-

3.2. Weighing and Dispensing Protocol

-

Designated Area: Establish a designated area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

-

Weighing:

-

Use an analytical balance with a draft shield.

-

To minimize the generation of airborne dust, do not pour the powder directly from the main container.

-

Use a spatula to carefully transfer small amounts of the powder to a pre-tared weighing boat or container.

-

Keep the primary container closed as much as possible.

-

-

Preparation of Solutions:

-

If preparing a solution, add the solvent to the container with the weighed powder slowly to avoid splashing.

-

Ensure the container is capped or covered during dissolution.

-

3.3. Spill and Decontamination Procedures

-

Spill Response: In case of a spill, evacuate the immediate area and alert others.

-

For small spills within the fume hood, use an appropriate absorbent material to carefully collect the powder. Avoid dry sweeping which can generate dust. Wet cleaning methods or a HEPA-filtered vacuum are preferred.

-

Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.

-

-

Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent or cleaning agent.

3.4. Waste Disposal

-

Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

-

Disposal: Dispose of the hazardous waste through an approved waste disposal service in accordance with local, state, and federal regulations.[3]

Visualization of Laboratory Safety Workflow

The following diagram illustrates a logical workflow for handling hazardous chemicals like this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of hazardous chemicals in a laboratory setting.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity and signaling pathways of this compound. One study mentions the use of a radiolabeled version, 4-[18F]fluoro-1-naphthol, as a potential PET tracer for imaging myeloperoxidase activity, which is associated with inflammation and innate immunity.[4] However, this does not provide a detailed mechanism of action for the non-radiolabeled compound. Further research is required to elucidate its specific biological targets and signaling interactions.

Due to the absence of detailed public information on signaling pathways, a diagrammatic representation is not feasible at this time. Researchers working with this compound are encouraged to perform their own in-vitro and in-vivo studies to determine its biological effects and mechanisms of action.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to ensure safety.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Inert Atmosphere: For long-term stability, storage under an inert atmosphere is recommended.

-

Security: The storage area should be locked or accessible only to authorized personnel.[3]

First Aid Measures